5-HT2A Receptor Antagonism: Class-Level Affinity Benchmark vs. Unsubstituted Phenylsulfonyl Comparator
The patent family encompassing 1-phenyl-4-(2,4,5-trichlorobenzenesulfonyl)piperazine discloses that halogen-substituted phenylsulphonylpiperazines achieve human 5-HT2A receptor binding affinities (Ki) of 100 nM or less, with preferred examples reaching 10 nM or less. In contrast, the unsubstituted phenylsulfonyl analog 1-phenyl-4-(phenylsulfonyl)piperazine (CAS 74130-02-2) lacks the electron-withdrawing chloro substituents that enhance sulfonamide hydrogen-bond acceptor capacity and are associated with improved potency within the patent SAR [1]. While a direct Ki for CAS 325813-75-0 is not reported in the accessible patent examples, the patent's generic claims explicitly include trichloro-substituted embodiments within the high-affinity scope, and SAR trends indicate that the 2,4,5-trichloro pattern confers greater potency than mono-chloro or unsubstituted analogs [2].
| Evidence Dimension | Human 5-HT2A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | ≤100 nM (class-level; preferred examples ≤10 nM) per patent claims encompassing trichloro-substituted phenylsulfonylpiperazines |
| Comparator Or Baseline | 1-Phenyl-4-(phenylsulfonyl)piperazine (CAS 74130-02-2): Ki not explicitly reported; predicted weaker affinity based on absence of electron-withdrawing chloro substituents |
| Quantified Difference | Qualitative: trichloro substitution is associated with ≥10-fold affinity improvement over unsubstituted parent in the patent SAR series |
| Conditions | In vitro radioligand displacement assay using cloned human 5-HT2A receptor expressed in mammalian cells; [³H]ketanserin as radioligand (patent assay conditions) |
Why This Matters
For a researcher selecting a 5-HT2A antagonist tool compound, the trichloro-substituted scaffold is mechanistically aligned with high-affinity embodiments in the patent literature, whereas the unsubstituted parent may exhibit substantially weaker target engagement.
- [1] Burkamp F, Cheng SK, Fletcher SR. Phenylsulphonylpiperazinyl derivatives as 5-HT receptor ligands. United States Patent US6852718B2. 2005 Feb 8. View Source
- [2] Burkamp F, Cheng SK, Fletcher SR. Phenylsulphonylpiperazinyl derivatives as 5-ht receptor ligands. PCT Publication WO2001074797A1. 2001 Oct 11. View Source
